molecular formula C11H8F2N2O2 B6442105 3-(2,4-difluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2548979-21-9

3-(2,4-difluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B6442105
CAS No.: 2548979-21-9
M. Wt: 238.19 g/mol
InChI Key: WCNCTPNGALBOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazinone core substituted with a 2,4-difluorophenoxy group and a methyl group at the N1 position. The dihydropyrazinone scaffold is notable for its presence in bioactive molecules, often contributing to pharmacological properties such as enzyme inhibition or receptor modulation . The 2,4-difluorophenoxy moiety introduces electronegative fluorine atoms at the ortho and para positions of the phenyl ring, which may enhance metabolic stability and influence lipophilicity compared to non-fluorinated analogs. Structural characterization of related compounds often employs crystallographic tools like the SHELX software suite, a widely recognized system for small-molecule refinement and structure solution .

Properties

IUPAC Name

3-(2,4-difluorophenoxy)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-15-5-4-14-10(11(15)16)17-9-3-2-7(12)6-8(9)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNCTPNGALBOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-difluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorophenol and 1-methylpyrazin-2-one.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2,4-difluorophenol is reacted with 1-methylpyrazin-2-one in the presence of the base at elevated temperatures (around 100°C) to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazinones.

Scientific Research Applications

3-(2,4-Difluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is investigated for its use in the development of novel materials with unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group enhances its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with variations in substituents or core modifications. Below is a comparative analysis based on available data and chemical principles:

Substituent Effects: Fluorine vs. Halogenated Derivatives

Key Analog: 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one (CAS 1411329-52-6)

  • Structural Difference: The bromine atom at the 3-position of the phenoxy group replaces the 2,4-difluoro substitution.
  • Bromine, being less electronegative but more polarizable, may alter electronic distribution and binding interactions. Steric and Lipophilicity: Bromine’s larger atomic radius (113 pm vs. 64 pm for fluorine) introduces greater steric bulk, which could hinder target binding. However, bromine’s higher hydrophobicity (measured by logP) may enhance membrane permeability compared to fluorine .
Compound Substituent(s) Calculated logP* Key Features
3-(2,4-Difluorophenoxy)-1-methyl-... 2,4-difluoro ~1.8 Enhanced metabolic stability
3-(3-Bromophenoxy)-1-methyl-... 3-bromo ~2.5 Increased lipophilicity

*logP values estimated using fragment-based methods (e.g., XLogP3).

Core Heterocycle Modifications

Key Analog : (Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

  • Structural Difference: Replaces the dihydropyrazinone core with a propenone-triazole system.
  • The dihydropyrazinone core, in contrast, offers conformational rigidity, which may optimize pharmacokinetic profiles .

Functional Group Variations

Key Analog : 3-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde

  • Structural Difference : Incorporates a pyrazole ring with difluoromethyl and chloro substituents.
  • Impact: The chloro and difluoromethyl groups increase steric bulk and electron-withdrawing effects, which could enhance binding to hydrophobic pockets in enzymatic targets. However, the aldehyde group may reduce stability under physiological conditions compared to the ether-linked phenoxy group in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.